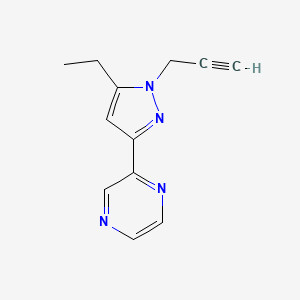

2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine

Descripción

Propiedades

IUPAC Name |

2-(5-ethyl-1-prop-2-ynylpyrazol-3-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-3-7-16-10(4-2)8-11(15-16)12-9-13-5-6-14-12/h1,5-6,8-9H,4,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFIZSRQBUGSPMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1CC#C)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Suzuki-Miyaura Cross-Coupling Reaction

Procedure:

The pyrazole derivative bearing a boronic acid or pinacol ester group is coupled with a halogenated pyrazine (e.g., 2-bromopyrazine) in the presence of a palladium catalyst (PdCl₂(PPh₃)₂), a base such as cesium carbonate, and a polar aprotic solvent like DMF or DME. The reaction is conducted under nitrogen atmosphere at 85–100 °C until completion.Advantages:

This method allows for mild conditions, good functional group tolerance, and relatively high yields. It is widely used for the construction of biheterocyclic systems such as pyrazole-pyrazine conjugates.Typical yields:

Yields are generally good to excellent, often above 70–80%, depending on substrate purity and reaction optimization.

Condensation and Cyclization Approaches

Condensation of aminopyrazole derivatives with pyrazine dicarbonyl compounds or related electrophiles:

Literature reports the condensation of 5-aminopyrazole derivatives with various electrophilic moieties to form fused pyrazoloazines, which can be adapted for pyrazole-pyrazine systems.Thermolysis or cyclization of tetrazole or diazo intermediates:

Some methods involve the thermolysis of tetrazole precursors derived from pyrazine nitriles to form fused triazolo-pyrazines, which can be modified to introduce substituents similar to those in the target compound.Limitations:

These methods often require harsh conditions (e.g., high temperature, strong bases, or oxidants) and may result in lower yields or mixture of isomers.

Representative Data Table of Preparation Methods

Detailed Research Findings and Notes

Alkylation reactions of pyrazoles with propargyl halides are well-established, providing selective N1 substitution with good yields and minimal side reactions.

Suzuki cross-coupling remains the most reliable and versatile method for attaching pyrazole rings to pyrazine scaffolds, with the ability to vary substituents on both rings to tune properties.

Condensation methods involving 5-aminopyrazole and electrophilic pyrazine derivatives can lead to fused heterocycles but are less straightforward for the target compound due to regioselectivity challenges and lower yields.

Harsh thermolysis routes for triazolo-pyrazine systems reported in literature provide alternative synthetic pathways but are generally less practical due to low yields and difficult reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.

Aplicaciones Científicas De Investigación

Synthesis of 2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine

The synthesis of this compound typically involves multistep reactions that can include the condensation of pyrazole derivatives with appropriate substituents. The methods employed often utilize various catalysts and reaction conditions to optimize yield and purity. For instance, microwave-assisted synthesis has been shown to enhance reaction efficiency and reduce reaction times compared to traditional methods .

Antimicrobial Properties

Research indicates that pyrazole derivatives, including 2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine, exhibit significant antimicrobial activity. Studies have shown that these compounds can effectively inhibit the growth of various bacterial and fungal strains. For example, a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated potent antibacterial and antifungal properties, suggesting a similar potential for the pyrazole derivative .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Pyrazole derivatives are known to target specific cancer cell lines, with some studies indicating that they can induce apoptosis in human cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer) when tested in vitro . The structural modifications made to pyrazole rings can significantly influence their efficacy against tumors.

Herbicidal Activity

In agricultural applications, pyrazole derivatives have shown promise as herbicides. Research evaluating the herbicidal effects of related compounds revealed that certain pyrazole-based structures could inhibit the growth of weeds effectively, making them candidates for development as herbicides . The structure–activity relationship studies suggest that modifications at specific positions on the pyrazole ring can enhance herbicidal efficacy.

Case Study 1: Antimicrobial Screening

A comprehensive study synthesized several pyrazolo[1,5-a]pyrimidine derivatives and screened them for antimicrobial activity. Among these compounds, those with structural similarities to 2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi . This highlights the potential for developing new antimicrobial agents based on this scaffold.

Case Study 2: Antitumor Evaluation

In another study, a series of pyrazole derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the pyrazole structure could lead to enhanced cytotoxicity compared to standard chemotherapeutics like Doxorubicin. This suggests that 2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine could serve as a lead compound for further antitumor drug development .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Differences

The table below highlights critical differences between the target compound and its analogs:

Antimicrobial Potential

- Pyrazole-pyrazine hybrids, such as those in , exhibit antimicrobial activity due to their ability to disrupt microbial enzymes or membranes. The target compound’s propargyl group may enhance membrane permeability compared to simpler analogs like 2-(5-ethyl-1H-pyrazol-3-yl)pyrazine .

- Fluorinated pyrazole derivatives () show higher potency against Gram-positive bacteria, suggesting that electronegative substituents (e.g., F, Br) could optimize activity. The brominated analog () may follow this trend but requires validation .

Plant Growth Modulation

Coordination Chemistry and Material Science

- Pyrazine Ligands : In Hofmann-like networks (), pyrazine bridges form 3D coordination polymers. The propargyl group in the target compound could introduce steric effects or enable post-synthetic modifications (e.g., alkyne-azide cycloaddition) to tune material properties .

- Halogen Bonding : Analogs like 2-(4-(bromomethyl)-1-propargyl-pyrazol-3-yl)pyrazine () may participate in halogen bonding, enhancing crystal packing or guest molecule interactions in supramolecular assemblies .

Actividad Biológica

2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine is a heterocyclic compound that combines features of both pyrazole and pyrazine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article will explore the biological activity of this compound, supported by relevant data and research findings.

The synthesis of 2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine typically involves multi-step organic reactions. A common approach includes the cyclization of appropriate precursors under controlled conditions. The compound's structure is characterized by the presence of both ethyl and prop-2-yn-1-yl groups, which may enhance its biological activity compared to similar compounds lacking these substituents .

The biological activity of 2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The unique structure allows for enhanced binding interactions with target proteins, which may explain its observed bioactivity .

Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have reported that related compounds demonstrate effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.22 μg/mL, indicating strong antibacterial activity .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 2-(5-Ethyl... | E. coli | 0.22 |

| 2-(5-Ethyl... | S. aureus | 0.25 |

| 2-(5-Ethyl... | P. mirabilis | Moderate |

Anticancer Activity

In vitro studies suggest that this compound may also possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives similar to 2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine. These derivatives were screened for their biological activities, including antimicrobial and anticancer effects. The results indicated that specific structural modifications significantly enhanced their bioactivity, suggesting a structure–activity relationship worth exploring further .

Q & A

Q. Methodological Considerations :

- Solvent choice (e.g., ethanol, dioxane) impacts reaction efficiency .

- Catalysts like triethylamine or acetic acid are critical for optimizing yields in hydrazine-based cyclizations .

Basic: What spectroscopic and crystallographic methods are employed to characterize pyrazine-containing compounds?

Answer:

Standard characterization protocols include:

- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions .

- IR Spectroscopy : Identifies functional groups (e.g., C≡N in propargyl groups) .

- X-ray Diffraction : Resolves crystal packing and molecular geometry, as demonstrated for triazole-pyrazine hybrids .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. Best Practices :

- Use deuterated solvents (e.g., DMSO-d6) for NMR to avoid signal overlap.

- For X-ray studies, slow evaporation from ethanol/dichloromethane yields high-quality crystals .

Advanced: How can density functional theory (DFT) guide the analysis of electronic transitions in pyrazine derivatives?

Answer:

DFT calculations provide insights into:

- Electronic Excitations : Simulating UV-Vis spectra by modeling S1 (n→π*) and S2 (π→π*) transitions, as shown for pyrazine’s S2 state dynamics .

- Vibrational Coupling : Analyzing mode-specific interactions (e.g., C-H stretching in pyrazine rings) to interpret experimental IR/Raman data .

- Charge Transfer : Predicting electron affinities for n-type semiconductor applications, as in fused-ring pyrazine OFET materials .

Q. Workflow :

Optimize geometry using B3LYP/6-31G*.

Calculate excited states with time-dependent DFT (TD-DFT) .

Advanced: How do propargyl substituents influence the physicochemical properties of pyrazine hybrids?

Answer:

Propargyl groups (e.g., prop-2-yn-1-yl) alter properties via:

- Electronic Effects : The electron-withdrawing C≡C bond lowers LUMO levels, enhancing electron transport in semiconductors .

- Steric Interactions : Bulky substituents reduce molecular aggregation, as seen in pyrazine-based OFETs .

- Reactivity : Propargyl groups enable click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation .

Q. Experimental Validation :

- Cyclic voltammetry measures redox potentials to assess electron affinity .

- XRD reveals substituent-induced distortions in crystal lattices .

Advanced: What strategies resolve contradictions in bioactivity data among structurally analogous pyrazine derivatives?

Answer:

Contradictions arise from variables like substituent positioning and assay conditions. Mitigation strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically varying substituents (e.g., ethyl vs. methyl groups) to isolate bioactivity drivers .

- Dose-Response Profiling : Testing compounds across multiple concentrations to account for non-linear effects .

- Targeted Molecular Docking : Simulating ligand-protein interactions to explain divergent activities (e.g., pyrazine’s role in hydrogen bonding to kinases) .

Q. Case Study :

- Pyrazines with electron-withdrawing groups (e.g., -CF3) show enhanced antimycobacterial activity due to improved membrane penetration .

Advanced: How do peptide substrates influence pyrazine formation mechanisms in Maillard-type reactions?

Answer:

Dipeptides vs. free amino acids alter pyrazine synthesis via:

- Enhanced Pyrazine Yield : Lysine-containing dipeptides generate 2,5-dimethylpyrazine at higher rates than free lysine due to stabilized intermediates .

- Mechanistic Pathways : Peptides undergo Strecker degradation and cyclization more efficiently, forming diverse pyrazines (e.g., trimethylpyrazine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.